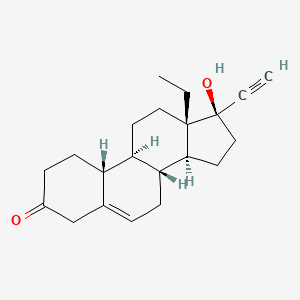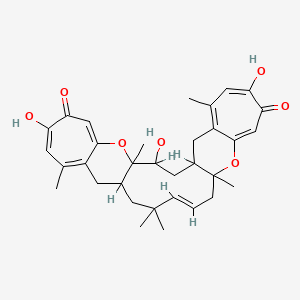
Adenosine-15N N1-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Adenosine-15N N1-Oxide involves a series of chemical reactions starting from adenosine or its derivatives. One key method includes the N1-alkoxy-mediated Dimroth rearrangement, which allows for the efficient conversion of nucleosides into their N1-oxide forms. This method has been shown to yield triply labeled [1,7,NH2-15N3] derivatives of adenosine through oxidation, methylation, and Dimroth rearrangement processes (Pagano et al., 1998).
Molecular Structure Analysis
The molecular structure of Adenosine-15N N1-Oxide has been analyzed through various spectroscopic techniques. The N1-oxide form introduces specific changes in the electronic structure of adenosine, impacting its interaction with enzymes and other molecules. Studies involving nitrogen-15 and solvent deuterium isotope effects have provided insights into the chemical mechanism of enzymes acting on adenosine and its derivatives (Weiss et al., 1987).
Chemical Reactions and Properties
Adenosine-15N N1-Oxide undergoes unique chemical reactions due to its N1-oxide moiety. It has been shown to inhibit viral replication by blocking the translation of viral mRNAs, demonstrating its potential as an antiviral agent. This inhibition is attributed to the selective impact of the N1-oxide on viral early gene expression without affecting cellular protein synthesis (Kane & Shuman, 1995).
Physical Properties Analysis
The physical properties of Adenosine-15N N1-Oxide, such as solubility, melting point, and stability, are crucial for its application in various fields. While specific studies on these properties were not identified in the searched papers, understanding these physical characteristics is essential for handling and applying this compound in research and development.
Chemical Properties Analysis
The chemical properties of Adenosine-15N N1-Oxide, including reactivity, tautomeric forms, and interactions with other chemical entities, have been explored. The existence of different tautomeric forms of adenine compounds in solution, supported by quantum mechanical calculations, suggests the complex nature of Adenosine-15N N1-Oxide and its derivatives (Laxer et al., 2001).
Applications De Recherche Scientifique
Synthesis and Derivatives
- Adenosine-15N N1-Oxide has been used in the synthesis of various nitrogen-labeled nucleosides. A notable method involves the Dimroth rearrangement, which allows efficient conversion into triply labeled derivatives for research purposes (Pagano et al., 1998).
Impact on Nucleic Acid Synthesis
- Research on Ehrlich ascites tumor cells showed that Adenosine-15N N1-Oxide, once phosphorylated, can inhibit the incorporation of thymidine-3H and 32P into DNA. This suggests its role in modulating nucleic acid synthesis (Frederiksen et al., 1968).
Antiviral Properties
- Adenosine N1-oxide has been identified as a potent inhibitor of vaccinia virus replication, affecting viral gene expression at the level of translation. This indicates its potential as an antiviral agent (Kane & Shuman, 1995).
Characterization of DNA Damage
- Adenosine N1-oxide plays a role in the specific oxidation of the adenine base in DNA. It's used in developing immunological assays to evaluate the level of adenine N1-oxide in DNA exposed to oxidative stress (Signorini, Molko, & Cadet, 1998).
Neurobiological Applications
- AMP N1-oxide, a derivative of Adenosine N1-oxide, has been found to induce neurite outgrowth from PC12 cells and potentiate astrogenesis by neural stem/progenitor cells. This implies its significance in neurobiology and neurodevelopmental studies (Hattori et al., 2007).
Isotope Effects and Binding Studies
- Studies involving Adenosine N1-oxide have contributed to the understanding of nitrogen isotope effects and binding mechanisms in nucleic acids, providing insight into the molecular dynamics of nucleotide interactions (Weiss et al., 1987; Du & Mao, 2000).
Safety And Hazards
Orientations Futures
Adenosine N1-Oxide has shown promise in the treatment of inflammatory disorders due to its potent anti-inflammatory effects . Its refractoriness to adenosine deaminase and its ability to suppress the secretion of a broad spectrum of pro-inflammatory cytokines suggest potential strategies for the treatment of inflammatory disorders .
Propriétés
Numéro CAS |
197227-85-3 |
|---|---|
Nom du produit |
Adenosine-15N N1-Oxide |
Formule moléculaire |
C₁₀H₁₃N₄¹⁵NO₅ |
Poids moléculaire |
284.23 |
Synonymes |
6-Amino-9-β-D-ribofuranosyl-9H-purine-15N 1-Oxide; Adenosine-15N N-Oxide; NSC 128561-15N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



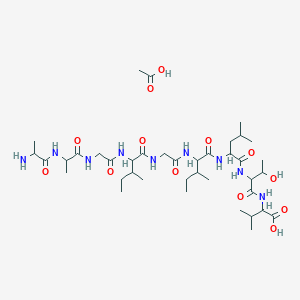
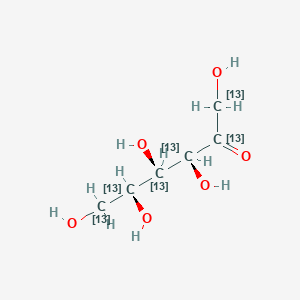
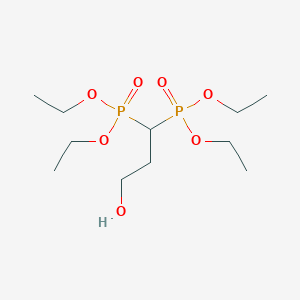
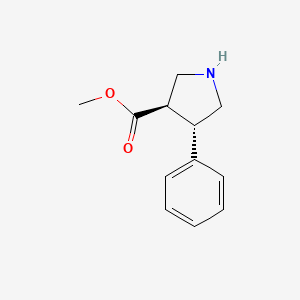
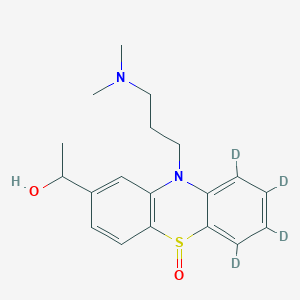
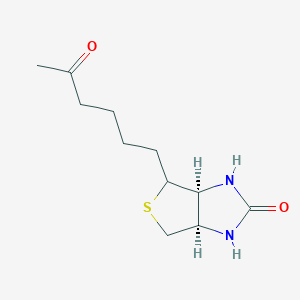
![[1'-13C]uridine](/img/structure/B1146227.png)
